

# Dimercaprol: A Comprehensive Technical Guide on its Physical and Chemical Characteristics

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## Compound of Interest

Compound Name: Dimercaprol

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## Introduction

**Dimercaprol** (2,3-dimercapto-1-propanol), widely known as British Anti-Lewisite (BAL), is a chelating agent with a significant history in the treatment of heavy metal poisoning.<sup>[1][2]</sup> Originally developed during World War II as an antidote to the arsenic-based chemical warfare agent Lewisite, its application has since expanded to include the treatment of poisoning by arsenic, gold, mercury, and in some cases, lead.<sup>[1][2][3]</sup> This technical guide provides an in-depth overview of the core physical and chemical characteristics of **dimercaprol**, offering valuable data and methodologies for researchers, scientists, and professionals involved in drug development and toxicology.

## Physical and Chemical Properties

**Dimercaprol** is a viscous, oily liquid that is colorless to pale yellow and possesses a characteristic pungent, disagreeable mercaptan-like odor.<sup>[4][5]</sup> Its fundamental physical and chemical properties are summarized in the tables below.

## General and Physical Properties

| Property          | Value   | References |
|-------------------|---|------------|
| Molecular Formula | C <sub>3</sub> H <sub>8</sub> OS <sub>2</sub> | [6]        |
| Molecular Weight  | 124.23 g/mol                                  | [5]        |
| Appearance        | Clear, colorless to slightly yellow liquid    | [4]        |
| Odor              | Pungent, disagreeable, mercaptan-like         | [4][5]     |
| Melting Point     | < 25 °C                                       | [5]        |
| Boiling Point     | 140 °C at 40 mmHg                             | [5]        |
| Density           | 1.239 g/cm <sup>3</sup> at 25 °C              | [1]        |
| Refractive Index  | 1.568 to 1.574 (at 20°C)                      | [4][6]     |

## Solubility and Partition Coefficient

| Property                                   | Value  | References |
|--|--|------------|
| Water Solubility                           | 87 g/L (at 25 °C)  |            |
| Solubility in Organic Solvents             | Miscible with methanol, ethanol (96%), and benzyl benzoate. Soluble in arachis (peanut) oil. | [4]        |
| LogP (Octanol-Water Partition Coefficient) | 0.2  | [5]        |

## Acidity and Spectral Data

| Property               | Value  | References |
|------------------------|--|------------|
| pKa                    | 9.00 ± 0.25 (Predicted)  |            |
| <sup>1</sup> H NMR     | Spectra available in deuterated chloroform (CDCl <sub>3</sub> ). | [7]        |
| <sup>13</sup> C NMR    | Spectra available in deuterated chloroform (CDCl <sub>3</sub> ). | [7]        |
| Infrared (IR) Spectrum | Characteristic peaks for O-H, C-H, and S-H functional groups.    | [8]        |

## Chemical Characteristics and Reactivity

**Dimercaprol**'s chemical reactivity is primarily defined by its two thiol (-SH) groups, which are responsible for its potent metal-chelating properties.

## Mechanism of Action: Chelation of Heavy Metals

Heavy metals, such as arsenic, lead, and mercury, exert their toxic effects by binding to the sulfhydryl groups of essential enzymes, thereby inhibiting their function.[1] **Dimercaprol** acts as a competitive antagonist, offering its own thiol groups as preferential binding sites for the metal ions.[1][9] This interaction forms a stable, water-soluble chelate complex that can be excreted from the body, primarily through the urine.[9][10] The formation of a five-membered ring between the two sulfhydryl groups of **dimercaprol** and the metal ion is a key feature of this stable complex.[2][11]

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- Arsenic: **Dimercaprol** forms a stable five-membered ring with trivalent arsenic compounds, effectively removing them from biological systems.[9][11] This is particularly crucial in reversing the inhibition of enzymes like pyruvate dehydrogenase.[9]

- Lead: While other chelating agents are often preferred for lead poisoning, **dimercaprol** is used in conjunction with edetate calcium disodium ( $\text{CaNa}_2\text{EDTA}$ ) in severe cases, especially those with lead encephalopathy, to prevent the redistribution of lead to the central nervous system.<sup>[2][12][13]</sup>
- Mercury: **Dimercaprol** is effective in treating acute poisoning by inorganic mercury salts by forming a stable chelate that is excreted. However, it is not recommended for organomercury poisoning.<sup>[1]</sup>

## Experimental Protocols

### Synthesis of Dimercaprol

A common laboratory synthesis of **dimercaprol** involves a two-step process starting from allyl alcohol.<sup>[6]</sup>

#### Step 1: Bromination of Allyl Alcohol to 2,3-Dibromopropan-1-ol

- Reactants: Allyl alcohol, Bromine.
- Procedure: This reaction proceeds via an electrophilic addition of bromine across the double bond of allyl alcohol. The reaction is typically carried out in an inert solvent at a controlled temperature to prevent side reactions.
- Work-up: The resulting 2,3-dibromopropan-1-ol is isolated and purified, often by distillation under reduced pressure.

#### Step 2: Reaction of 2,3-Dibromopropan-1-ol with Sodium Hydrosulfide

- Reactants: 2,3-Dibromopropan-1-ol, Sodium hydrosulfide ( $\text{NaSH}$ ).
- Procedure: The dibromo compound is treated with a solution of sodium hydrosulfide. The hydrosulfide anion acts as a nucleophile, displacing the bromide ions in a substitution reaction to form the two thiol groups. This reaction is typically performed under pressure.<sup>[14]</sup>
- Work-up: The final product, **dimercaprol**, is isolated and purified, for example, by distillation.

## Analytical Methods

### $^1\text{H}$ NMR Spectroscopy

- Sample Preparation: A solution of **dimercaprol** is prepared in a deuterated solvent, commonly deuterated chloroform ( $\text{CDCl}_3$ ).[\[7\]](#)[\[15\]](#)
- Typical Acquisition Parameters:
  - Spectrometer: 400 MHz or higher.
  - Pulse Width: A standard  $45^\circ$  or  $90^\circ$  pulse.[\[16\]](#)
  - Relaxation Delay ( $d_1$ ): 1-5 seconds to allow for full relaxation of protons.
  - Number of Scans (ns): 16 to 64 scans are typically sufficient for a concentrated sample.
- Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to tetramethylsilane (TMS).

### $^{13}\text{C}$ NMR Spectroscopy

- Sample Preparation: Similar to  $^1\text{H}$  NMR, a solution is prepared in a deuterated solvent like  $\text{CDCl}_3$ .
- Typical Acquisition Parameters:
  - Spectrometer: 100 MHz or higher.
  - Pulse Program: A standard proton-decoupled pulse sequence is used to obtain singlets for each carbon.
  - Relaxation Delay ( $d_1$ ): A longer delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.
  - Number of Scans (ns): A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of  $^{13}\text{C}$ .[\[17\]](#)
- Data Processing: Similar to  $^1\text{H}$  NMR, the FID is processed to obtain the final spectrum.

### Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

- Sample Preparation: As **dimercaprol** is a liquid, a small drop can be placed directly onto the ATR crystal (e.g., diamond or germanium).[18][19] No further sample preparation is typically needed.
- Instrument Settings:
  - Spectral Range: 4000 to 400  $\text{cm}^{-1}$ . [18]
  - Resolution: 4  $\text{cm}^{-1}$ . [18]
  - Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first, followed by the sample spectrum. The instrument software automatically performs the background subtraction.

The quality control of **Dimercaprol** Injection, as outlined in the United States Pharmacopeia (USP), involves a series of tests to ensure its identity, strength, quality, and purity.[10]

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### Key Quality Control Tests:

- Identification: Confirmatory tests, often involving colorimetric reactions, are performed. For example, reaction with iodine, copper sulfate, or sodium bismuthate produces characteristic color changes.[4]
- Assay: The content of **dimercaprol** is determined by iodometric titration. The sulfhydryl groups of **dimercaprol** react with iodine, and the amount of iodine consumed is used to calculate the percentage of **dimercaprol** in the injection.[4][6][20]
- Limit of 1,2,3-trimercaptopropane and related impurities: Chromatographic methods are employed to ensure that the levels of potential impurities are below the specified limits.[10]

- Bacterial Endotoxins: The injection is tested to ensure it does not contain more than the acceptable limit of bacterial endotoxins.[10]
- Sterility: The product must pass sterility tests to ensure it is free from microbial contamination.

## Conclusion

This technical guide has provided a detailed examination of the physical and chemical characteristics of **dimercaprol**, a critical agent in the management of heavy metal poisoning. The data and experimental protocols presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental properties is essential for its safe and effective use in both research and clinical settings, as well as for the development of new and improved chelating agents.

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